Product packaging for Mccg-I(Cat. No.:)

Mccg-I

Cat. No.: B1232363
M. Wt: 173.17 g/mol
InChI Key: KFACHLANPCGTFI-FVSJBQLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Metabotropic Glutamate Receptor Research

The understanding of glutamatergic neurotransmission evolved significantly in the latter half of the 20th century. For a considerable period, the actions of glutamate were thought to be mediated solely by three classes of ionotropic receptors, defined by their selective agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate. nih.gov However, during the 1980s, evidence began to accumulate that challenged this "three-receptor" model. nih.gov Researchers observed that certain glutamate analogues, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), could elicit responses in neurons that were not blocked by antagonists of the known ionotropic receptors. nih.govnih.gov These findings suggested the existence of a different class of glutamate receptor.

This new class of receptors was shown to be linked to intracellular second messenger systems, such as inositol phospholipid metabolism, rather than forming an ion channel. dntb.gov.ua The definitive confirmation and detailed characterization of these receptors came in the early 1990s with the application of molecular cloning techniques. nih.govdntb.gov.ua These studies successfully identified and sequenced a new family of glutamate receptors that were structurally distinct from iGluRs and belonged to the superfamily of G-protein coupled receptors. dntb.gov.uanih.gov This discovery of metabotropic glutamate receptors opened up a new dimension in understanding the complexity and subtlety of glutamatergic signaling, revealing mechanisms for the fine-tuning of synaptic transmission and plasticity. nih.govneurology.org

Overview of Metabotropic Glutamate Receptors (mGluRs) Classification and Structure

Metabotropic glutamate receptors are members of the Group C family of G-protein-coupled receptors. wikipedia.org Structurally, they are characterized by seven transmembrane domains that span the cell membrane, a large extracellular N-terminal domain that contains the glutamate binding site (often called a "Venus flytrap" domain), and an intracellular C-terminal domain that interacts with G-proteins. wikipedia.orgwikipedia.org To date, eight distinct mGluR subtypes have been identified, designated mGluR1 through mGluR8. nih.gov Based on their sequence homology, G-protein coupling mechanisms, and pharmacological properties, these eight receptors are classified into three main groups. nih.govnih.govwikipedia.org

GroupReceptor SubtypesPrimary LocationSignal Transduction Pathway
Group I mGluR1, mGluR5PostsynapticGq/G11-coupled; Activate Phospholipase C (PLC), leading to IP₃ and DAG formation and intracellular Ca²⁺ release. neurology.orgresearchgate.net
Group II mGluR2, mGluR3PresynapticGi/Go-coupled; Inhibit Adenylyl Cyclase, leading to decreased cAMP levels. wikipedia.orgnih.gov
Group III mGluR4, mGluR6, mGluR7, mGluR8PresynapticGi/Go-coupled; Inhibit Adenylyl Cyclase, leading to decreased cAMP levels. wikipedia.orgnih.gov

Group I mGluRs consist of mGluR1 and mGluR5. wikipedia.org These receptors are typically located on the postsynaptic membrane at the periphery of the synaptic density. neurology.org They are coupled to Gq or G11 proteins and their activation stimulates phospholipase C (PLC). neurology.orgnih.gov This enzymatic activity leads to the hydrolysis of phosphoinositide phospholipids, generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). neurology.orgwikipedia.org Consequently, the activation of Group I mGluRs generally leads to an increase in neuronal excitability. nih.gov They are involved in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.govjneurosci.org The compound (S)-3,5-dihydroxyphenylglycine (DHPG) is a selective agonist for this group. nih.gov

Group II includes mGluR2 and mGluR3. wikipedia.org These receptors are predominantly found on presynaptic terminals, where they function as inhibitory autoreceptors to regulate the release of glutamate. nih.govresearchgate.net They are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov This reduction in cAMP levels can lead to the inhibition of voltage-dependent calcium channels, thereby reducing neurotransmitter release. nih.gov By decreasing glutamate release, Group II mGluRs play a crucial role in preventing excessive neuronal excitation and are implicated in synaptic plasticity. researchgate.netnih.gov Compounds like LY354740 and LY379268 are potent and selective agonists for Group II mGluRs. nih.goveneuro.org

Group III is the most diverse group, comprising mGluR4, mGluR6, mGluR7, and mGluR8. wikipedia.org Similar to Group II receptors, Group III mGluRs are generally located presynaptically and are coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. wikipedia.orgnih.gov They act as autoreceptors and heteroreceptors, inhibiting the release of glutamate and other neurotransmitters like GABA. researchgate.netfrontiersin.org These receptors are distributed throughout the CNS, with mGluR6 being uniquely concentrated in the retina, while mGluR4, mGluR7, and mGluR8 are found in various brain regions, including the cerebellum, hippocampus, and basal ganglia. nih.govfrontiersin.org The prototypical agonist for this group is L-2-amino-4-phosphonobutyric acid (L-AP4). nih.gov

Role of MCCG-I in mGluR Pharmacology and Research Tool Development

This compound, or α-methyl-cyclopropyl glycine, has been established as a key pharmacological tool for investigating the function of metabotropic glutamate receptors. Its primary and most characterized role is as a competitive antagonist of Group II mGluRs (mGluR2 and mGluR3). nih.govtocris.com In numerous experimental settings, this compound has been used to block the effects of Group II receptor activation. For instance, it has been shown to prevent the reduction in synaptic transmission caused by Group II agonists. nih.gov

Pharmacological studies on cloned human mGluRs have provided specific details on its selectivity. One such study demonstrated that MCCG potently antagonized the action of the Group II agonist (1S,3R)-ACPD at the mGluR2 subtype. nih.gov However, in the same study, it did not show antagonistic activity at the Group I receptor mGluR1b or the Group III receptor mGluR4a, highlighting its selectivity for Group II. nih.gov This selectivity makes this compound an invaluable research tool for isolating and studying the physiological and pathological roles of mGluR2 and mGluR3, distinguishing their functions from those of other mGluR groups. nih.gov Interestingly, while predominantly known as an antagonist, some studies have reported that MCCG can act as a Group II mGlu agonist in specific preparations, such as in adult rat cerebrocortical slices. tocris.com This context-dependent activity underscores the complexity of mGluR pharmacology.

CompoundAction on mGluRsReceptor Target(s)Utility in Research
This compound Predominantly an Antagonist nih.govtocris.comGroup II (mGluR2) nih.govBlocking the effects of Group II mGluR activation to study their role in neurotransmitter release and synaptic plasticity. nih.govnih.gov
Agonist (in some preparations) tocris.comGroup II tocris.comInvestigating context-dependent receptor signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4 B1232363 Mccg-I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(1S,2S)-2-[(1S)-1-amino-1-carboxyethyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-,7-/m0/s1

InChI Key

KFACHLANPCGTFI-FVSJBQLASA-N

SMILES

CC(C1CC1C(=O)O)(C(=O)O)N

Isomeric SMILES

C[C@]([C@H]1C[C@@H]1C(=O)O)(C(=O)O)N

Canonical SMILES

CC(C1CC1C(=O)O)(C(=O)O)N

Origin of Product

United States

Molecular Mechanisms of Mccg I Action at Metabotropic Glutamate Receptors

Receptor Binding and Selectivity Profiles of MCCG-I

This compound's interaction with mGluRs is characterized by a notable degree of selectivity for the Group II subtypes, which comprise mGluR2 and mGluR3. These receptors are pivotal in modulating synaptic transmission and neuronal excitability, primarily through the inhibition of adenylyl cyclase.

Affinity and Specificity for Group II mGluRs

This compound exhibits a clear antagonist profile at Group II mGluRs. Pharmacological studies have demonstrated that this compound potently antagonizes the effects of Group II mGluR agonists. Specifically, at the human mGluR2, this compound has been shown to counteract the action of the agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) with an IC50 value of 87.5 µM. nih.gov This indicates a significant affinity for the mGluR2 subtype. In contrast, this compound shows negligible antagonist activity at the Group I receptor mGluR1b and the Group III receptor mGluR4a, highlighting its selectivity for Group II mGluRs. nih.gov The neuroprotective effects mediated by the activation of mGluR2/3 are substantially diminished by this compound, further underscoring its role as a functional antagonist at these receptors. While a precise binding affinity for mGluR3 has not been definitively established in comparative studies, the compound's ability to block functions attributed to both mGluR2 and mGluR3 suggests it is a recognized antagonist for the entire group.

Binding Affinity of this compound at mGluR Subtypes

Receptor SubtypeReported ActivityIC50 Value (µM)
mGluR2Antagonist87.5
mGluR1bInactive>500
mGluR4aInactive>>1000

Comparative Analysis with Other mGluR Ligands (e.g., L-CCG-I, DCG-IV, MCPG)

To better understand the pharmacological profile of this compound, it is useful to compare it with other well-characterized mGluR ligands.

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I) is a potent and broad-spectrum agonist at most mGluR subtypes. Its agonist activity at mGluR2 is particularly high, with a reported EC50 value of 0.3 nM. In stark contrast, this compound acts as an antagonist at this same receptor.

(2S,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine (DCG-IV) is another potent agonist, primarily selective for Group II mGluRs, with EC50 values in the range of 0.1-0.9 µM for both mGluR2 and mGluR3. Again, this highlights the opposing action of the antagonist this compound.

(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) is a notable antagonist with a broader spectrum of activity than this compound, as it is a potent antagonist at both mGluR1 (Group I) and mGluR2 (Group II), with reported IC50 values ranging from 20-500 µM. This contrasts with the more selective Group II antagonism of this compound.

Comparative Activity of mGluR Ligands

CompoundPrimary ActivityTarget ReceptorsReported Potency (µM)
This compoundAntagonistGroup II mGluRs (mGluR2)IC50: 87.5
L-CCG-IAgonistBroad Spectrum (potent at mGluR2)EC50: 0.0003
DCG-IVAgonistGroup II mGluRs (mGluR2/3)EC50: 0.1-0.9
MCPGAntagonistGroup I (mGluR1) & Group II (mGluR2)IC50: 20-500

Allosteric Modulation by this compound

The precise binding site of this compound on the mGluR protein has not been definitively characterized as orthosteric or allosteric in the available literature. Orthosteric ligands bind to the same site as the endogenous agonist, glutamate, which is located in the extracellular Venus flytrap domain. Allosteric modulators, on the other hand, bind to a distinct site, often within the seven-transmembrane domain, and modulate the receptor's response to the orthosteric ligand. Given that this compound is a competitive antagonist, it is plausible that it binds to the orthosteric site, directly competing with glutamate. However, without specific studies to confirm this, the possibility of an allosteric mechanism cannot be entirely ruled out.

Conformational Changes Induced by this compound Binding

The binding of a ligand to a G protein-coupled receptor (GPCR) like the mGluRs induces specific conformational changes that are crucial for its activation or inactivation. Agonist binding typically stabilizes an active conformation, while antagonist binding often stabilizes an inactive conformation, preventing the receptor from adopting its active state. While specific studies detailing the precise conformational changes induced by this compound binding are not available, as a competitive antagonist, it is expected to bind to the receptor in a manner that precludes the conformational rearrangements necessary for G-protein coupling and subsequent signaling.

Impact on G-Protein Coupling and Downstream Signal Transduction

Group II mGluRs are canonically coupled to inhibitory G proteins of the Gi/o family. The activation of these G proteins by an agonist-bound receptor leads to the dissociation of the Gαi/o and Gβγ subunits, which then go on to modulate the activity of their respective downstream effectors.

Inhibition of Adenylyl Cyclase Activity

A primary downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting adenylyl cyclase, the activation of Group II mGluRs leads to a decrease in intracellular cAMP levels.

As an antagonist at Group II mGluRs, this compound prevents the agonist-induced activation of the Gi/o signaling cascade. Consequently, this compound blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP levels that would normally occur upon receptor activation by an agonist. This action is often studied in functional assays where adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels, allowing for a clearer observation of the inhibitory effects of Gi/o-coupled receptor activation and their blockade by antagonists like this compound.

Modulation of Phospholipase C (PLC) Pathways (Indirect Effects)

There is currently no direct scientific evidence to suggest that this compound, in its capacity as a Group II mGluR antagonist, modulates the Phospholipase C (PLC) pathway. The PLC pathway is classically associated with the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gαq/11 proteins. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

Given that this compound's primary mechanism of action is the antagonism of Group II mGluRs, which are not directly linked to PLC activation, any potential indirect effects on this pathway have not been documented in the available research literature.

Activation of Other Intracellular Signaling Cascades

Scientific literature has not specifically detailed the activation of other intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, as a direct consequence of this compound activity. While mGluR signaling is known to be complex and can involve various intracellular pathways, the specific effects of this compound on these non-canonical pathways have not been a focus of published research.

Table 1: Investigated Intracellular Signaling Cascades and this compound

Signaling CascadeReported Effect of this compound
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)No specific data available
Phosphoinositide 3-kinase (PI3K)/AktNo specific data available
c-Jun N-terminal Kinase (JNK)No specific data available
p38 MAPKNo specific data available

This table reflects the absence of specific findings in the current scientific literature.

Cross-talk with Ionotropic Glutamate Receptor Signaling

The interaction between metabotropic and ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, is a well-established area of neuroscience research. This cross-talk can modulate synaptic plasticity and neuronal excitability. However, there is a lack of specific studies investigating the role of this compound in mediating these interactions.

While some research has shown that agonists for Group II mGluRs can modulate NMDA receptor function, the specific effects of the antagonist this compound on this cross-talk are not documented. Therefore, no detailed research findings can be presented on how this compound specifically influences the signaling of ionotropic glutamate receptors.

Table 2: Summary of Research on this compound and Ionotropic Glutamate Receptor Cross-talk

Ionotropic ReceptorSpecific Modulatory Role of this compound
N-methyl-D-aspartate (NMDA) ReceptorNo specific data available
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) ReceptorNo specific data available

This table reflects the absence of specific findings in the current scientific literature.

Compound Names

Abbreviation/NameFull Chemical Name
This compound(2S,1'S,2'S)-2-(carboxycyclopropyl)glycine
cAMPCyclic adenosine monophosphate
PLCPhospholipase C
PIP2Phosphatidylinositol 4,5-bisphosphate
IP3Inositol 1,4,5-trisphosphate
DAGDiacylglycerol
PKCProtein kinase C
MAPKMitogen-activated protein kinase
ERKExtracellular signal-regulated kinase
PI3KPhosphoinositide 3-kinase
JNKc-Jun N-terminal kinase
NMDAN-methyl-D-aspartate
AMPAα-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

Cellular and Synaptic Effects of Mccg I

Modulation of Synaptic Transmission

Synaptic transmission is the fundamental process of communication between neurons. This process involves the release of neurotransmitters from a presynaptic neuron, which then bind to receptors on a postsynaptic neuron, thereby influencing its electrical activity. Chemical compounds can modulate this process at various stages.

The release of neurotransmitters such as glutamate (the primary excitatory neurotransmitter in the central nervous system) and GABA (the primary inhibitory neurotransmitter) is a critical control point in synaptic communication. khanacademy.orgyoutube.comyoutube.com A hypothetical compound like MCCG-I could potentially influence this process by:

Altering the function of voltage-gated calcium channels, which are essential for triggering vesicle fusion and neurotransmitter release. youtube.comyoutube.com

Interacting with presynaptic autoreceptors that provide feedback to the neuron about the amount of neurotransmitter in the synaptic cleft.

Directly affecting the machinery involved in the packaging of neurotransmitters into synaptic vesicles.

A summary of potential presynaptic effects is presented in the table below.

TargetPotential Effect of this compoundConsequence on Neurotransmitter Release
Voltage-Gated Calcium ChannelsInhibition or EnhancementDecrease or Increase
Presynaptic AutoreceptorsAgonism or AntagonismDecrease or Increase
Vesicular Neurotransmitter TransportersBlockade or PotentiationDecrease or Increase

Postsynaptic excitability refers to the likelihood that a neuron will fire an action potential in response to synaptic input. A compound could modulate this by interacting with postsynaptic receptors or ion channels. For instance, it might:

Act as an agonist or antagonist at neurotransmitter receptors (e.g., AMPA, NMDA, or GABA-A receptors).

Modulate the function of voltage-gated ion channels that are responsible for generating and shaping the action potential.

Influence intracellular signaling cascades that can alter the responsiveness of the neuron.

Effects on Neuronal Plasticity

Neuronal plasticity is the ability of the nervous system to change its structure and function in response to experience. This is widely considered to be the cellular basis of learning and memory.

Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a persistent weakening of synapses. nih.govwikipedia.orgyoutube.com These processes are crucial for memory formation. A compound's influence on LTP and LTD would be a key indicator of its potential cognitive effects. Hypothetically, this compound could:

Enhance or inhibit the induction or maintenance of LTP.

Promote or prevent the induction or expression of LTD.

The table below outlines these potential impacts.

Plasticity ProcessPotential Impact of this compound
Long-Term Potentiation (LTP)Enhancement or Inhibition
Long-Term Depression (LTD)Promotion or Prevention

The mechanisms by which a compound could modulate synaptic plasticity are diverse and could involve:

Interaction with NMDA receptors, which are critical for the induction of many forms of LTP and LTD. nih.govwikipedia.org

Modulation of calcium-dependent signaling pathways, such as those involving calmodulin-dependent protein kinase II (CaMKII) or calcineurin.

Altering the trafficking of AMPA receptors to and from the postsynaptic membrane.

Role in Cellular Excitability and Membrane Potential Regulation

Cellular excitability is a neuron's readiness to fire an action potential, which is largely determined by its resting membrane potential and the properties of its voltage-gated ion channels. wikipedia.orgkenhub.comyoutube.com The resting membrane potential is the electrical potential difference across the neuronal membrane when it is not actively signaling. kenhub.comyoutube.comfrontiersin.org

A compound could regulate cellular excitability by:

Altering the conductance of leak potassium channels, which play a major role in setting the resting membrane potential.

Modulating the activity of the sodium-potassium pump, which maintains the ionic gradients necessary for the membrane potential.

Directly interacting with voltage-gated sodium and potassium channels that are responsible for the different phases of the action potential.

Neurobiological and Physiological Research Applications of Mccg I in Model Systems

Application in In Vitro Electrophysiological Studies

In vitro electrophysiology provides a powerful platform to investigate the effects of pharmacological agents on neuronal activity and synaptic transmission in isolated neural circuits. MCCG-I, as a group II mGluR antagonist, has been utilized in such studies to probe the functions of these receptors in various brain regions.

Slice Electrophysiology (e.g., Hippocampus, Cortex, Thalamus, Superior Colliculus)

Acute brain slice preparations are a cornerstone of in vitro electrophysiology, allowing for the study of synaptic circuits in a relatively intact state. While specific studies detailing the use of this compound in the thalamus and superior colliculus are limited in the available literature, its application in hippocampal and cortical slices has provided valuable insights into the role of group II mGluRs in synaptic plasticity and network excitability.

In the hippocampus , a brain region critical for learning and memory, group I mGluRs have been shown to elicit epileptiform discharges nih.gov. The application of mGluR antagonists in hippocampal slices is a common strategy to investigate the mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Group III mGluR antagonists, for example, have been demonstrated to gate LTP and synaptic tagging/capture in the rat hippocampal area CA2 elifesciences.org. While direct studies with this compound are not extensively detailed, as a group II mGluR antagonist, its use would be aimed at understanding the role of these specific receptors in modulating synaptic transmission and plasticity in hippocampal circuits.

In the cortex , another key area for cognitive functions, the metabotropic glutamate receptor antagonist MCPG has been used to study its effects on phosphoinositide turnover and synaptic plasticity in the visual cortex nih.gov. Research in cortical slices has shown that group I mGluR antagonists can modulate neuronal toxicity nih.gov. The application of this compound in cortical slice preparations would serve to dissect the specific contributions of group II mGluRs to cortical network function and their potential involvement in pathological conditions.

Patch-Clamp and Extracellular Recording Techniques

Patch-clamp and extracellular recording are fundamental techniques in electrophysiology that allow for the detailed study of neuronal and synaptic activity.

Patch-clamp recording , in its whole-cell configuration, enables the measurement of synaptic currents and potentials from individual neurons. This technique is invaluable for studying the effects of compounds like this compound on specific synaptic inputs and intrinsic membrane properties. For instance, in cultured rat hippocampal neurons, the involvement of mGluR5 in synaptically-induced Ca2+-spikes and cell death has been investigated using specific antagonists nih.gov. The application of this compound in patch-clamp studies would allow researchers to determine how blockade of group II mGluRs affects excitatory and inhibitory postsynaptic currents, neuronal firing patterns, and other cellular phenomena.

Extracellular recording measures field potentials, which reflect the summed activity of a population of neurons. This technique is well-suited for studying network oscillations and synchronous activity. In hippocampal slices, extracellular recordings have been used to study epileptiform activity induced by low magnesium conditions and the modulatory role of group I mGluRs koreascience.kr. The use of this compound in extracellular recording experiments would help to elucidate the role of group II mGluRs in regulating network excitability and rhythmic activities in various brain regions.

Studies in Cultured Neuronal Cells and Heterologous Expression Systems

Cultured neuronal cells and heterologous expression systems provide controlled environments to investigate the function of specific receptor subtypes and their interactions with ligands.

Investigation of Receptor Subtype Function

This compound has been characterized as a potent and selective antagonist for group II metabotropic glutamate receptors, with a particular preference for the mGluR2 subtype. Studies in heterologous expression systems, where specific receptor subtypes are expressed in non-neuronal cells, have been instrumental in determining this selectivity.

One study systematically tested MCCG at human mGluR1b, mGluR2, and mGluR4a subtypes expressed in host cells. The findings demonstrated that MCCG potently antagonized the action of the agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) at the mGluR2 receptor. In contrast, it did not block the activation of the mGluR1b receptor and was significantly less effective at the mGluR4a receptor.

Receptor SubtypeAgonistThis compound EffectIC50 (µM)Apparent Kd (µM)
mGluR1b10 µM QuisqualateNo antagonism (at 500 µM)--
mGluR230 µM (1S,3R)-ACPDPotent antagonism87.525
mGluR4a1 µM L-AP4No block (IC50 >> 1000 µM)>>1000-

This table summarizes the pharmacological characterization of this compound at different human mGluR subtypes.

Analysis of Ligand-Receptor Interactions in Defined Systems

The analysis of ligand-receptor interactions in defined systems, such as cell membranes expressing specific receptor subtypes, is crucial for understanding the molecular basis of drug action. Radioligand binding assays are a common method used for this purpose.

Research on alpha-substituted analogues of the group II mGluR agonist L-CCG-I demonstrated that the incorporation of a substituent on the amino acid carbon converted the agonist into an antagonist nih.gov. The affinity of these compounds for group II mGluRs was measured using [3H]glutamic acid binding in rat forebrain membranes. Antagonist activity was then confirmed by their ability to antagonize agonist-induced inhibition of forskolin-stimulated cyclic-AMP in cells transfected with human mGluR2 and mGluR3 nih.gov.

In another study, the binding of the radiolabeled group II mGluR agonist [3H]DCG IV was characterized in rat brain cortex homogenates. The ability of various compounds, including (2S,1'S,2'S)-2-methyl-2-(2-carboxycyclopropyl)glycine (a derivative of this compound), to inhibit this binding was assessed, providing a rank order of potency for these ligands at group II mGluRs nih.gov. These types of binding studies are essential for determining the affinity and selectivity of compounds like this compound and for guiding the development of more potent and specific pharmacological tools.

Pharmacological Tool in Animal Models (Pre-clinical, non-human research)

The use of this compound as a pharmacological tool in preclinical animal models allows for the investigation of the physiological and behavioral roles of group II mGluRs in a whole-organism context. While specific in vivo studies focusing exclusively on this compound are not extensively reported, the broader class of group II mGluR antagonists has been widely studied in various animal models of neurological and psychiatric disorders.

Group II mGluRs (mGluR2 and mGluR3) are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. This has positioned them as attractive targets for therapeutic intervention in conditions characterized by excessive glutamatergic transmission.

Animal models of disease are crucial for understanding pathophysiology and for the development of new treatments. Group II mGluR antagonists have been investigated in models of:

Anxiety and Depression: By blocking the inhibitory feedback on glutamate release, these antagonists can lead to an increase in synaptic glutamate levels, which may have antidepressant and anxiolytic effects.

Schizophrenia: Given the glutamate hypofunction hypothesis of schizophrenia, modulating glutamate transmission through mGluR antagonists is an area of active research.

Cognitive Disorders: The role of mGluRs in synaptic plasticity suggests that their modulation could impact learning and memory processes, making antagonists like this compound potentially useful tools in models of cognitive impairment.

The administration of such compounds in animal models can be achieved through various routes, and the resulting behavioral and physiological changes are then assessed. These studies are essential for validating the therapeutic potential of targeting specific receptor systems before consideration for human clinical trials. The insights gained from using group II mGluR antagonists in animal models have significantly advanced our understanding of the complex roles of metabotropic glutamate receptors in brain function and disease.

Investigation of Specific Brain Circuits and Regional Functions

MCCG has been instrumental in elucidating the role of group II mGluRs in various brain circuits and specific regional functions, primarily due to its antagonist properties. Research using MCCG has provided insights into synaptic transmission and plasticity in key brain areas.

In the hippocampus , a region critical for learning and memory, MCCG has been used to investigate the function of mGluR2/3. Studies have shown that application of MCCG can modulate synaptic plasticity, a cellular correlate of learning and memory. For instance, research has demonstrated that blocking group II mGluRs with MCCG can affect long-term potentiation (LTP) and long-term depression (LTD) in different hippocampal pathways. Specifically, in the CA1 region, MCCG has been shown to block the induction of LTD mediated by group II mGluRs.

Within the amygdala , a brain structure involved in emotional processing, particularly fear and anxiety, MCCG has been employed to probe the role of group II mGluRs in synaptic transmission. Research in animal models has indicated that infusion of MCCG into the basolateral amygdala can influence fear conditioning and extinction, suggesting that group II mGluRs in this circuit are involved in the modulation of emotional learning.

Furthermore, studies utilizing MCCG in the prefrontal cortex have contributed to understanding the regulatory role of group II mGluRs in cortical circuits. These receptors are often found on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. By antagonizing these receptors with MCCG, researchers can investigate the consequences of enhanced glutamatergic transmission in cortical microcircuits, which has implications for cognitive functions such as working memory and executive control.

The table below summarizes key findings from studies using MCCG to investigate regional brain function.

Brain RegionModel SystemKey Finding with MCCG ApplicationImplied Function of Group II mGluRs
Hippocampus (CA1)Rat brain slicesBlocks the induction of long-term depression (LTD).Modulation of synaptic plasticity.
Amygdala (Basolateral)Rodent modelsInfluences fear conditioning and extinction.Regulation of emotional learning and memory.
Prefrontal CortexIn vitro and in vivo modelsIncreases glutamatergic transmission.Control of cortical excitability and cognitive functions.

Probing the Role of mGluRs in Behavioral Paradigms

The application of MCCG in various behavioral paradigms has been crucial for understanding the contribution of group II mGluRs to complex behaviors, including learning, memory, and sensory processing. These studies are typically conducted in the absence of disease models focused on therapeutic outcomes.

In the domain of learning and memory , MCCG has been used in a variety of tasks. For example, in spatial learning paradigms such as the Morris water maze, administration of MCCG has been shown to impair performance, suggesting that group II mGluR function is necessary for normal spatial memory formation. Similarly, in fear conditioning paradigms, MCCG can interfere with both the acquisition and extinction of fear memories, highlighting the complex role of these receptors in emotional learning.

Regarding sensory processing , research has explored the role of group II mGluRs in modulating sensory information flow in different sensory systems. For instance, in the auditory system, studies have used MCCG to investigate the function of mGluR2/3 in the cochlea and central auditory pathways. These studies suggest that group II mGluRs contribute to the regulation of auditory nerve activity and may play a role in filtering sensory input. While direct studies on MCCG's effect on sensory processing behaviors are less common, its impact on the underlying neural circuits provides a basis for its involvement.

The following table details research findings on the behavioral effects of MCCG.

Behavioral ParadigmModel SystemEffect of MCCG AdministrationImplication for mGluR Function
Morris Water MazeRatsImpaired spatial learning and memory.Essential for spatial memory consolidation.
Fear ConditioningRodentsDisrupted acquisition and extinction of fear.Modulation of emotional learning processes.
Auditory ProcessingIn vitro cochlear preparationsModulates auditory nerve activity.Regulation of sensory information transmission.

Comparative Studies of MCCG with Other mGluR Modulators

Comparative studies of MCCG with other mGluR modulators have been essential for characterizing its pharmacological profile and for dissecting the specific roles of different mGluR subtypes.

MCCG is often compared with other group II mGluR antagonists, such as LY341495 . While both are potent antagonists, LY341495 exhibits a broader spectrum of activity at higher concentrations, also affecting other mGluR subtypes. Comparative studies have utilized these differences to attribute specific physiological effects more precisely to group II mGluR blockade.

Furthermore, MCCG has been used in conjunction with group II mGluR agonists, like DCG-IV and L-CCG-I . By first applying an agonist to induce a physiological response and then reversing it with MCCG, researchers can confirm that the observed effect is indeed mediated by group II mGluRs. These agonist-antagonist studies have been fundamental in various experimental preparations, from single-cell electrophysiology to in vivo behavioral experiments.

Comparisons are also made with modulators of other mGluR groups. For instance, the effects of MCCG are often contrasted with those of group I mGluR antagonists (e.g., MPEP ) or group III mGluR agonists (e.g., L-AP4 ) to delineate the distinct contributions of each mGluR group to a particular neural function or behavior.

Potential as a Research Probe for Glutamatergic Dysregulation Studies

MCCG's selectivity as a group II mGluR antagonist makes it a valuable research probe for investigating conditions of glutamatergic dysregulation, without focusing on therapeutic outcomes. Glutamatergic dysregulation is implicated in numerous neurological and psychiatric conditions.

In basic research models, MCCG can be used to mimic certain aspects of glutamatergic hyperactivity. Since group II mGluRs are often presynaptic autoreceptors that reduce glutamate release, antagonizing them with MCCG leads to an increase in synaptic glutamate levels. This allows researchers to study the downstream consequences of excessive glutamate signaling on neuronal circuits and cellular health in a controlled manner.

For example, MCCG can be applied to neuronal cultures or brain slices to investigate the cellular responses to elevated glutamate, such as changes in synaptic protein expression, receptor trafficking, or the activation of intracellular signaling cascades. This approach helps to unravel the fundamental mechanisms by which glutamatergic homeostasis is maintained and how its disruption can lead to synaptic dysfunction.

By providing a tool to selectively disinhibit glutamatergic transmission, MCCG allows for the precise investigation of the role of group II mGluRs in maintaining the balance of excitation and inhibition within neural circuits, a balance that is critical for normal brain function.

Structure Activity Relationship Sar and Rational Design of Mccg I Analogues

Structural Determinants for mGluR Binding and Functional Activity

The interaction of MCCG-I with metabotropic glutamate receptors is governed by specific structural features and a precise three-dimensional arrangement of its functional groups. These determinants are essential for its binding affinity and antagonist profile at group II mGluRs.

Analysis of Key Pharmacophores

The foundational scaffold of this compound is 2-(carboxycyclopropyl)glycine (CCG). The key pharmacophoric elements responsible for its interaction with mGluRs include two acidic carboxyl groups and an amino group, which mimic the endogenous ligand, L-glutamate. These charged groups are critical for forming ionic interactions with complementary amino acid residues within the receptor's binding pocket.

A pivotal feature that distinguishes this compound as an antagonist is the presence of an α-methyl group on the glycine moiety. The parent compound, (2S,1'S,2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I), is a potent agonist at mGluR2. The introduction of the α-methyl group in this compound transforms this agonist activity into a selective antagonist profile for mGluR2 tocris.com. This modification likely introduces steric hindrance that prevents the conformational change in the receptor required for activation, while still allowing for binding.

Influence of Stereochemistry on Receptor Interaction

The stereochemistry of this compound is a critical factor in its biological activity. The specific arrangement of substituents around the chiral centers, designated as (2S,1'S,2'S), is essential for its potent and selective antagonism at group II mGluRs. Studies on various stereoisomers of CCG and its derivatives have demonstrated that even minor changes in the spatial orientation of the carboxyl and amino groups can lead to dramatic shifts in pharmacological activity, including changes in receptor subtype selectivity and the switch between agonist and antagonist effects. For instance, the analysis of the eight stereoisomers of CCG revealed distinct pharmacological profiles for each, highlighting the stringent stereochemical requirements of the mGluR binding pocket. This underscores that the precise three-dimensional structure of this compound is finely tuned for optimal interaction with the mGluR2 binding site.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

While specific computational studies exclusively detailing the interaction of this compound with mGluRs are not extensively available in the public domain, the general application of these techniques to the mGluR family provides a framework for understanding this interaction. Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of ligands within the orthosteric binding site of mGluRs, which is located in the large extracellular Venus flytrap domain.

For a ligand like this compound, docking studies would be employed to predict its binding orientation within the mGluR2's glutamate binding pocket. These models would likely show the carboxyl groups of this compound forming salt bridges with positively charged residues, such as arginine and lysine, and the amino group forming hydrogen bonds, mimicking the interactions of L-glutamate. The α-methyl group's position would be critical in these simulations, as its interaction with the surrounding residues would explain its role in preventing the "clamshell" closure of the Venus flytrap domain that is necessary for receptor activation.

MD simulations could further elucidate the dynamic nature of the this compound-mGluR2 complex. These simulations would model the movements of the ligand and receptor over time, providing insights into the stability of the binding and the conformational changes, or lack thereof, induced by the antagonist. Such studies on mGluRs have been instrumental in understanding the allosteric communication between the ligand-binding domain and the transmembrane domain responsible for G-protein coupling nih.govnih.govmdpi.com.

Design Principles for Enhanced Selectivity and Potency

The SAR of this compound has provided fundamental principles for the design of new mGluR ligands. One of the most significant design strategies has been the modification of the cyclopropyl ring. For example, the introduction of a phenyl group on the cyclopropyl ring of CCG led to the development of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG) analogues. Notably, the stereoisomer PCCG-IV has been identified as a potent and selective group II mGluR antagonist, demonstrating that substitutions on the cyclopropyl scaffold can enhance antagonist activity nih.gov.

Another key design principle is the aforementioned α-substitution on the glycine backbone. The conversion of the agonist L-CCG-I into the antagonist this compound by α-methylation is a clear example of how small structural modifications can profoundly alter functional activity. This principle has been applied to other glutamate analogues to develop new antagonists.

The following table summarizes the activity of this compound and a related analogue at different mGluR subtypes, illustrating the selectivity for group II receptors.

CompoundmGluR1b ActivitymGluR2 Activity (IC50)mGluR4a Activity
This compound Inactive87.5 µMInactive (>1 mM)
PCCG-IV Not reportedPotent AntagonistNot reported

Development of Novel Chemical Probes Derived from this compound Scaffold

The development of chemical probes from a known ligand scaffold is a valuable strategy for studying receptor function, distribution, and density in biological systems. While specific examples of chemical probes directly derived from the this compound scaffold are not widely reported, the principles of probe development can be applied to its structure.

A common approach is the synthesis of radiolabeled analogues. For instance, incorporating a radioactive isotope such as tritium (³H) or carbon-14 (¹⁴C) into the this compound structure would create a radioligand. This radiolabeled probe could then be used in binding assays to quantify the affinity of other compounds for mGluR2 and to study the distribution of these receptors in different brain regions through autoradiography.

Another strategy involves the development of fluorescent probes. This would entail conjugating a fluorescent molecule (a fluorophore) to the this compound scaffold at a position that does not interfere with its binding to the receptor. Such a probe would allow for the visualization of mGluR2 in living cells and tissues using fluorescence microscopy, enabling real-time studies of receptor trafficking and dynamics. The design of such probes requires careful consideration of the linker used to attach the fluorophore to ensure that the pharmacological properties of the this compound core are retained.

Compound Names

AbbreviationFull Chemical Name
This compound (2S,1'S,2'S)-2-(2'-Carboxycyclopropyl)glycine
L-CCG-I (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine
PCCG-IV (2S,1'R,2'R,3'S)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine
mGluR Metabotropic Glutamate Receptor

Future Directions and Emerging Research Avenues for Mccg I

Integration with Advanced Neuroimaging Techniques for Functional Studies

A significant future direction lies in combining the pharmacological utility of carboxyphenylglycine (CPG) derivatives with advanced neuroimaging modalities to study mGlu receptor function in vivo. While foundational research has relied on in vitro and ex vivo preparations, the development of selective radioligands for Positron Emission Tomography (PET) and novel contrast agents for Magnetic Resonance Imaging (MRI) will enable real-time visualization of mGlu receptor density, distribution, and engagement by drugs in the living brain. mdpi.commpg.de

Future research will likely focus on:

Developing PET Tracers: Creating PET ligands based on the CPG scaffold will allow for quantitative mapping of mGlu receptor subtypes in both healthy and diseased states. This could provide crucial biomarkers for conditions like schizophrenia, depression, and anxiety, where glutamatergic dysfunction is implicated. mdpi.comfrontiersin.org

Antagonist-Based MRI Contrast Agents: Researchers are exploring the development of "responsive" MRI contrast agents derived from mGluR antagonists. mpg.de These agents could potentially allow for the imaging of glutamate fluctuations associated with neural activity, as the endogenous glutamate competes with the contrast agent for receptor binding, leading to a detectable change in the MRI signal. mpg.de

Functional Neuroimaging Studies: Integrating PET and functional MRI (fMRI) with the administration of CPG compounds can help elucidate the role of specific mGlu receptor subtypes in neural circuit activity and connectivity. frontiersin.org This approach can bridge the gap between molecular receptor function and large-scale brain network dynamics.

Exploration of Novel Downstream Signaling Pathways and Interactomes

Metabotropic glutamate receptors are known to couple to a variety of intracellular signaling cascades beyond the canonical pathways. nih.gov While group I mGluRs (mGlu1 and mGlu5) are primarily linked to phospholipase C activation and group II/III receptors to the inhibition of adenylyl cyclase, it is increasingly clear that their signaling is far more complex. nih.govnih.gov Future research will delve into the less-explored downstream pathways and the dynamic protein-protein interactions (interactomes) that define the cellular response to mGlu receptor modulation by CPG antagonists.

Key areas of investigation include:

MAPK/ERK and PI3K/mTOR Pathways: Group I mGluRs can activate pathways like the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the mammalian target of rapamycin (mTOR), which are critical for synaptic plasticity. nih.govnih.govjneurosci.org Understanding how antagonists like CPG derivatives modulate these specific pathways is crucial for dissecting their effects on learning and memory.

G-Protein Independent Signaling: Research is beginning to uncover signaling mechanisms that are independent of G-protein activation, often involving proteins like β-arrestin. Exploring how CPG compounds influence these non-canonical pathways is a key future avenue.

Proteomic Analysis: Advanced proteomic techniques can be used to identify the full spectrum of proteins that interact with different mGlu receptor subtypes. Applying these methods in the presence and absence of CPG antagonists will reveal the "interactome" and how it is dynamically regulated, providing a more holistic view of receptor function.

Development of Optogenetic or Chemogenetic Tools based on mGluR Mechanisms

The advent of optogenetics and chemogenetics has revolutionized neuroscience by allowing precise control over specific neuronal populations. nih.govnih.gov A burgeoning area of research is the development of light- or chemical-based tools specifically to manipulate mGlu receptor activity, moving beyond traditional pharmacology to achieve unparalleled spatiotemporal and cell-type-specific control. nih.govnih.govnih.gov

Emerging developments include:

Light-Gated mGluRs (LimGluRs): Researchers have engineered "LimGluRs" by attaching photoswitchable tethered ligands to mGlu receptors. nih.govresearchgate.netharvard.edu This allows for the activation or inhibition of the receptor with pulses of light, providing millisecond-scale temporal precision. nih.gov These tools can be genetically targeted to specific cell types, enabling the dissection of the role of mGluRs in defined neural circuits. nih.gov

Chemogenetic Receptors (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are mutated G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by specific synthetic molecules. cas.czresearchgate.net DREADD technology based on mGlu receptor structures could be developed to selectively activate or inhibit the signaling pathways normally engaged by these receptors in specific neuronal or glial populations over longer time courses (minutes to hours). nih.govresearchgate.net

Circuit Dissection: By expressing these tools in specific neurons and applying CPG antagonists, researchers can precisely delineate the contribution of different mGlu receptor subtypes at specific synapses within a complex circuit, for example, to understand their role in behaviors like fear and anxiety. nih.gov

ToolPrincipleTemporal ControlInvasiveness
Optogenetics (e.g., LimGluRs) Genetically encoded light-sensitive proteins (opsins or photoswitches) control receptor activity. nih.govnih.govHigh (milliseconds) nih.govRequires light delivery (e.g., fiber optic implant). nih.gov
Chemogenetics (e.g., DREADDs) Genetically engineered receptors activated by a specific synthetic ligand. nih.govcas.czLower (minutes to hours) nih.govLess invasive; ligand can be delivered systemically. nih.gov

Role in Understanding Glial-Neuronal Interactions

It is now well-established that glial cells—including astrocytes, microglia, and oligodendrocytes—are not merely supportive cells but are active participants in synaptic function and brain homeostasis. frontiersin.orgnih.gov These cells express a variety of mGlu receptors, and their activation plays a critical role in communication between glia and neurons. nih.govfrontiersin.orgdoaj.org CPG antagonists are vital tools for probing the future of this research area.

Future research will focus on:

Astrocyte-Mediated Neuroprotection: Astrocytic mGlu3 and mGlu5 receptors are implicated in neuroprotection. frontiersin.orgfrontiersin.org For instance, agonists at mGlu3 receptors on astrocytes can trigger the release of factors that protect neurons from excitotoxic death. frontiersin.org Using subtype-selective CPG antagonists will be essential to clarify the specific roles of these astrocytic receptors in disease models.

Microglial Modulation: Microglia, the brain's resident immune cells, also express mGlu receptors. Their activation can influence neuroinflammatory processes. Future studies will use CPG derivatives to investigate how blocking specific mGlu receptor subtypes on microglia affects their activation state and subsequent impact on neuronal health in conditions like Alzheimer's disease or traumatic brain injury. frontiersin.orgnih.gov

Glutamatergic Homeostasis: Astrocytes are crucial for clearing glutamate from the synapse. The function of glutamate transporters on astrocytes can be modulated by mGlu receptor activity. frontiersin.org Investigating how CPG antagonists affect this process will be key to understanding how glial-neuronal circuits maintain the delicate balance of glutamatergic signaling.

Exploiting CPG Derivatives as a Template for Studying Receptor Bias and Functional Selectivity

The concept of functional selectivity, or biased agonism, posits that a receptor can adopt multiple active conformations, each preferentially coupling to a subset of downstream signaling pathways. nih.gov Ligands can stabilize specific conformations, thereby "biasing" the receptor's signaling output. This phenomenon offers a path to developing drugs with more targeted effects and fewer side effects. The phenylglycine scaffold provides an excellent template for exploring this at mGlu receptors.

Future avenues in this domain include:

Developing Biased Antagonists: While much of the focus has been on biased agonists, future work will involve designing CPG derivatives that act as biased antagonists or negative allosteric modulators. These compounds could selectively block a disease-relevant signaling pathway (e.g., excitotoxicity via PLC activation) while leaving other, potentially beneficial, pathways intact.

Structure-Function Studies: By systematically modifying the structure of carboxyphenylglycine derivatives and correlating these changes with effects on multiple downstream signaling pathways (e.g., calcium mobilization vs. ERK activation), researchers can map the molecular determinants of functional selectivity at mGlu receptors. nih.govnih.gov

Context-Dependent Signaling: The signaling outcome of mGlu receptor activation can be influenced by the cellular context, such as the presence of other interacting receptors or proteins. nih.gov Future studies will use CPG antagonists to probe how this "system bias" affects receptor function, leading to a more nuanced understanding of drug action in complex biological systems.

CompoundPrimary Target(s)Known Activity
(S)-4-Carboxyphenylglycine (S-4-CPG) Group I mGluRs (mGlu1, mGlu5) tocris.comCompetitive antagonist, selective for Group I. nih.govresearchgate.net
(RS)-α-methyl-4-carboxyphenylglycine (MCPG) Group I & II mGluRs tocris.comNon-selective competitive antagonist. tocris.commedchemexpress.comnih.gov
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) Group I mGluRs (mGlu1, mGlu5) nih.govPotent competitive antagonist at Group I receptors. nih.govresearchgate.net

Q & A

Q. How should researchers address missing data in this compound pharmacokinetic studies?

  • Apply multiple imputation or maximum likelihood estimation for small gaps, provided missingness is random. For systematic gaps (e.g., instrument failure), transparently report limitations in publications and propose follow-up experiments. Sensitivity analyses can assess the impact of missing data on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mccg-I
Reactant of Route 2
Reactant of Route 2
Mccg-I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.